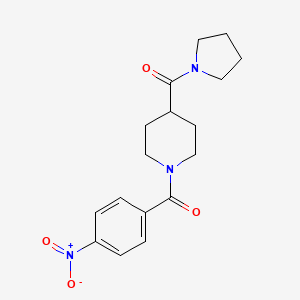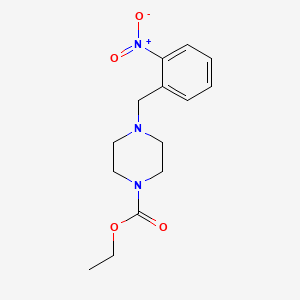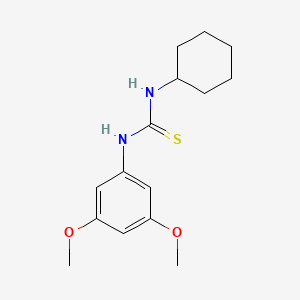![molecular formula C17H11N3O3 B5803925 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5803925.png)
4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile, also known as MitoBloCK-6, is a chemical compound that has gained attention in scientific research due to its potential applications in studying mitochondrial dynamics and function.
作用機序
4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile works by inhibiting the activity of dynamin-related protein 1 (Drp1), a protein that is involved in mitochondrial fission. By inhibiting Drp1, 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile prevents mitochondrial fission and alters mitochondrial dynamics.
Biochemical and Physiological Effects:
4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile has been shown to have several biochemical and physiological effects. Inhibition of mitochondrial fission by 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile has been shown to increase mitochondrial membrane potential, decrease reactive oxygen species production, and increase ATP production. Additionally, 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile has been shown to induce autophagy and inhibit apoptosis.
実験室実験の利点と制限
4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile has several advantages for lab experiments. It is a potent and specific inhibitor of Drp1, allowing for precise control over mitochondrial dynamics. Additionally, 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile is membrane-permeable, making it easy to administer to cells. However, 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile has limitations as well. It has been shown to have cytotoxic effects at high concentrations, limiting its use in certain experiments.
将来の方向性
There are several future directions for the use of 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile in scientific research. One potential application is the study of mitochondrial dynamics in cancer cells, as altered mitochondrial dynamics have been implicated in cancer progression. Additionally, 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile could be used to study the effects of mitochondrial fission inhibition in neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to determine the optimal concentration and duration of 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile treatment to minimize cytotoxic effects while still achieving the desired inhibition of mitochondrial fission.
Conclusion:
In conclusion, 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in studying mitochondrial dynamics and function. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile has the potential to be a valuable tool in studying mitochondrial dynamics and function in a variety of cellular processes and diseases.
合成法
The synthesis of 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile involves several steps, including the reaction between 4-methoxy-3-nitrobenzaldehyde and malononitrile to form 4-methoxy-3-nitrostyrene, which is then reacted with benzyl bromide to form 4-methoxy-3-(phenylmethyl)nitrostyrene. The final step involves the reaction of 4-methoxy-3-(phenylmethyl)nitrostyrene with p-toluenesulfonyl isocyanate to form 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile.
科学的研究の応用
4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile has been used in scientific research to study mitochondrial dynamics and function. Specifically, it has been used to inhibit mitochondrial fission, the process by which mitochondria divide and distribute throughout the cell. By inhibiting mitochondrial fission, researchers can study the effects on mitochondrial function and cellular processes such as apoptosis and autophagy.
特性
IUPAC Name |
4-[(E)-1-cyano-2-(4-methoxy-3-nitrophenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-23-17-7-4-13(9-16(17)20(21)22)8-15(11-19)14-5-2-12(10-18)3-6-14/h2-9H,1H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYECYYSZTMOKMN-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-1-cyano-2-(4-methoxy-3-nitrophenyl)ethenyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)


![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803900.png)



![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5803931.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)